molecular formula C18H34O2 B14686552 Methyl heptadec-2-enoate CAS No. 31424-16-5

Methyl heptadec-2-enoate

Cat. No.: B14686552
CAS No.: 31424-16-5
M. Wt: 282.5 g/mol
InChI Key: UBFGEEJWHSVIER-UHFFFAOYSA-N
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Description

Methyl heptadec-2-enoate is an organic compound with the molecular formula C18H34O2. It is a type of fatty acid ester, specifically a methyl ester of heptadecenoic acid. This compound is characterized by a long carbon chain with a double bond at the second position from the methyl end. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl heptadec-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated by deprotonating a carbonyl compound using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate ion .

Industrial Production Methods

On an industrial scale, this compound can be produced through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methyl heptadec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl heptadec-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its role in biological systems, particularly in lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of methyl heptadec-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of other bioactive lipids .

Comparison with Similar Compounds

Similar Compounds

    Methyl heptadec-9-enoate: Another methyl ester of heptadecenoic acid, but with the double bond at the ninth position.

    Methyl octadec-9-enoate: A similar compound with an additional carbon in the chain.

    Methyl hexadec-9-enoate: A similar compound with two fewer carbons in the chain

Uniqueness

Methyl heptadec-2-enoate is unique due to the position of its double bond, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Properties

CAS No.

31424-16-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

methyl heptadec-2-enoate

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h16-17H,3-15H2,1-2H3

InChI Key

UBFGEEJWHSVIER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CC(=O)OC

Origin of Product

United States

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